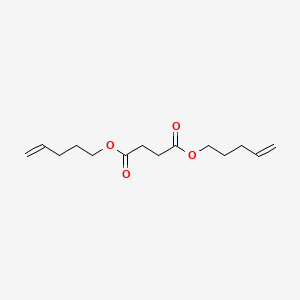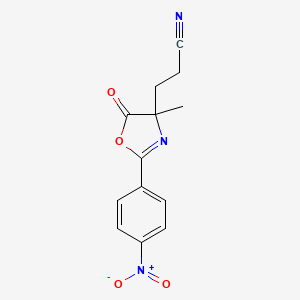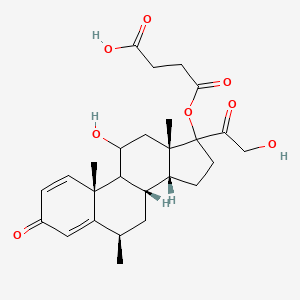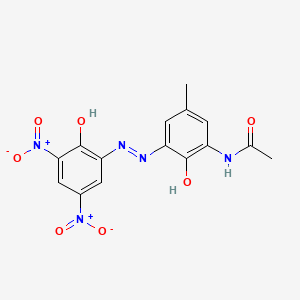
5-(3,5-Dinitro-2-hydroxyphenylazo)-6-hydroxy-m-methylacetanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-Dinitro-2-hydroxyphenylazo)-6-hydroxy-m-methylacetanilide is an organic compound known for its vibrant color and complex structure. This compound is part of the azo dye family, which is characterized by the presence of the azo group (-N=N-) linking two aromatic rings. Azo dyes are widely used in various industries, including textiles, printing, and cosmetics, due to their stability and wide range of colors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dinitro-2-hydroxyphenylazo)-6-hydroxy-m-methylacetanilide typically involves a multi-step process:
Diazotization: The starting material, 3,5-dinitro-2-hydroxyaniline, is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 6-hydroxy-m-methylacetanilide in an alkaline medium to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3,5-Dinitro-2-hydroxyphenylazo)-6-hydroxy-m-methylacetanilide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: Nucleophiles like alkoxides or thiolates under basic conditions.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of ether or thioether derivatives.
Applications De Recherche Scientifique
5-(3,5-Dinitro-2-hydroxyphenylazo)-6-hydroxy-m-methylacetanilide has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying metal ions.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mécanisme D'action
The mechanism of action of 5-(3,5-Dinitro-2-hydroxyphenylazo)-6-hydroxy-m-methylacetanilide involves its interaction with molecular targets through the azo group and nitro substituents. The compound can form hydrogen bonds and π-π interactions with various substrates, leading to its application in dyeing and staining. The nitro groups also contribute to the compound’s electron-withdrawing properties, affecting its reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Diamino-5-(3,5-dinitro-2-hydroxyphenylazo)benzenesulfonic acid sodium salt
- Metal complex dyes of trisazo compounds having a 3,5-dinitro-2-hydroxyphenylazo group
Uniqueness
5-(3,5-Dinitro-2-hydroxyphenylazo)-6-hydroxy-m-methylacetanilide stands out due to its specific combination of functional groups, which impart unique properties such as high stability, vibrant color, and versatility in various chemical reactions. Its ability to form stable complexes with metals and other substrates makes it particularly valuable in analytical and industrial applications.
Propriétés
Numéro CAS |
6370-46-3 |
|---|---|
Formule moléculaire |
C15H13N5O7 |
Poids moléculaire |
375.29 g/mol |
Nom IUPAC |
N-[2-hydroxy-3-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]-5-methylphenyl]acetamide |
InChI |
InChI=1S/C15H13N5O7/c1-7-3-10(16-8(2)21)14(22)11(4-7)17-18-12-5-9(19(24)25)6-13(15(12)23)20(26)27/h3-6,22-23H,1-2H3,(H,16,21) |
Clé InChI |
YRAINWPKPRBSTH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4S)-7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl thiocyanate](/img/structure/B13797136.png)
![4-(4,6-Dimethoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)aniline](/img/structure/B13797152.png)

![tert-Butyl 6-chloro-7-methyl-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B13797167.png)

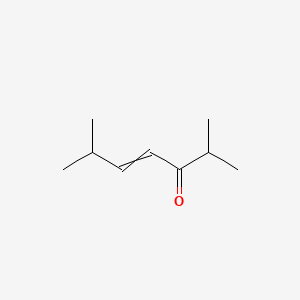
![3-[(4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthryl)amino]propyltrimethylammonium methyl sulphate](/img/structure/B13797187.png)
![5-Chloro-2-[[[(3-propoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13797190.png)
![5-Methoxybicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13797191.png)

